Sulfonyl Linker vs. Direct N-Linkage: Chemotype Divergence from Morpholino Analog CAS 2034448-02-5
The target compound incorporates a sulfonyl (–SO₂–) spacer between the morpholine and benzamide rings, creating a morpholinosulfonyl pharmacophore. The closest cataloged analog, 4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034448-02-5), instead has a directly N-linked morpholine ring, lacking the sulfonyl bridge entirely . Although no direct head-to-head Nav1.7 IC₅₀ comparison for these two specific compounds has been published, the SAR established in the 2018 Wu et al. study demonstrates that linker composition (methyleneoxy vs. oxygen) in morpholine-based aryl sulfonamides can alter Nav1.7 inhibitory activity by an order of magnitude or more [1]. This class-level inference indicates that the sulfonyl spacer in the target compound is expected to confer distinct binding-mode and potency characteristics relative to the non-sulfonyl analog.
| Evidence Dimension | Chemotype structural class – sulfonyl spacer presence |
|---|---|
| Target Compound Data | Contains –SO₂– linker between morpholine and benzamide; molecular formula C₂₁H₂₁N₃O₄S₂; MW 443.54 g/mol |
| Comparator Or Baseline | 4-Morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034448-02-5): direct N–C bond without sulfonyl; MW 379.5 g/mol |
| Quantified Difference | Presence vs. absence of –SO₂– group; molecular weight difference of ≈64 g/mol; hydrogen-bond acceptor count increased by 2 (4 S=O vs. 2 morpholine O) |
| Conditions | Structural comparison based on published chemical structures; no joint biological assay data available |
Why This Matters
Procurement of the non-sulfonyl analog under the assumption of pharmacological equivalence would introduce an untested chemotype; the sulfonyl group contributes distinct hydrogen-bonding and electrostatic properties critical for target engagement in this compound class.
- [1] Wu, Y.-J.; Guernon, J.; McClure, A.; Venables, B.; Rajamani, R.; Robbins, K. J.; Knox, R. J.; Matchett, M.; Pieschl, R. L.; Herrington, J.; Bristow, L. J.; Meanwell, N. A.; Olson, R.; Thompson, L. A. Discovery of Morpholine-Based Aryl Sulfonamides as Nav1.7 Inhibitors. Bioorg. Med. Chem. Lett. 2018, 28 (5), 958–962. DOI: 10.1016/j.bmcl.2018.01.035. View Source
